molecular formula C15H22N2O2S B14470313 N-(1-Benzylpiperidin-4-yl)-L-cysteine CAS No. 67636-31-1

N-(1-Benzylpiperidin-4-yl)-L-cysteine

Cat. No.: B14470313
CAS No.: 67636-31-1
M. Wt: 294.4 g/mol
InChI Key: DDIOGGVOFWLLOK-AWEZNQCLSA-N
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Description

N-(1-Benzylpiperidin-4-yl)-L-cysteine is a specialized chemical hybrid compound designed for research applications, particularly in medicinal chemistry and drug discovery. This molecule combines a 1-benzylpiperidine moiety, a recognized privileged structure in pharmacology, with the endogenous amino acid L-cysteine . The 1-benzylpiperidine scaffold is a common feature in many bioactive molecules and is frequently investigated for its affinity towards the central nervous system (CNS) and various enzymatic targets . The integration of the L-cysteine portion may confer additional properties, such as influencing the compound's redox potential, metal-chelating ability, or facilitating interactions with biological thiols. This chimeric structure is of significant interest for the development of multitarget-directed ligands (MTDLs) , a modern strategy for addressing complex diseases like cancer and neurodegenerative disorders . Researchers can explore its potential to simultaneously modulate multiple pathways, such as enzyme inhibition and receptor interaction. The presence of the benzylpiperidine fragment suggests potential research value in areas such as sigma receptor binding or cholinesterase inhibition , as seen in related structural analogs . Meanwhile, the L-cysteine component could be studied for its role in modulating oxidative stress or contributing to novel mechanisms of action. This compound is intended for in vitro research use only and is not intended for diagnostic or therapeutic applications.

Properties

CAS No.

67636-31-1

Molecular Formula

C15H22N2O2S

Molecular Weight

294.4 g/mol

IUPAC Name

(2R)-2-[(1-benzylpiperidin-4-yl)amino]-3-sulfanylpropanoic acid

InChI

InChI=1S/C15H22N2O2S/c18-15(19)14(11-20)16-13-6-8-17(9-7-13)10-12-4-2-1-3-5-12/h1-5,13-14,16,20H,6-11H2,(H,18,19)/t14-/m0/s1

InChI Key

DDIOGGVOFWLLOK-AWEZNQCLSA-N

Isomeric SMILES

C1CN(CCC1N[C@@H](CS)C(=O)O)CC2=CC=CC=C2

Canonical SMILES

C1CN(CCC1NC(CS)C(=O)O)CC2=CC=CC=C2

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1-Benzylpiperidin-4-yl)-L-cysteine typically involves the reaction of 1-benzylpiperidin-4-one with L-cysteine. The reaction is carried out in an appropriate solvent such as ethanol or THF (tetrahydrofuran) under controlled conditions. The mixture is usually stirred and heated to facilitate the reaction, followed by purification steps such as crystallization or chromatography to isolate the desired product .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions as in laboratory synthesis. The process is optimized for higher yields and purity, often involving automated systems for precise control of reaction parameters and efficient purification techniques.

Chemical Reactions Analysis

Types of Reactions

N-(1-Benzylpiperidin-4-yl)-L-cysteine undergoes various types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: This reaction involves the replacement of one functional group with another, often using reagents such as halogens or nucleophiles.

Common Reagents and Conditions

Common reagents used in the reactions of this compound include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperature and pH conditions to ensure the desired outcome.

Major Products

The major products formed from these reactions depend on the specific type of reaction and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce thiols or amines. Substitution reactions can result in a variety of derivatives depending on the substituent introduced.

Scientific Research Applications

N-(1-Benzylpiperidin-4-yl)-L-cysteine has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of N-(1-Benzylpiperidin-4-yl)-L-cysteine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity, leading to various biological responses. The exact pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Structural and Functional Analogs

Structural Analogs with Benzylpiperidine Moieties

N-(1-Benzylpiperidin-4-yl)arylacetamides

These compounds, such as those described in Huang et al. (2001), exhibit high selectivity for sigma1 receptors over sigma2 receptors (e.g., Ki ratios >100:1 for sigma1) . Key structural comparisons:

  • Aromatic Ring Modifications :
    • Thiophene or naphthyl substitution in place of phenyl retains sigma1 affinity (Ki ~1–5 nM).
    • Imidazole or pyridyl substitution reduces sigma1 affinity by >60-fold .
  • Halogen Substituents :
    • Halogens on the benzyl group increase sigma2 receptor affinity, reducing selectivity .
Compound 32 (Antiprion Activity)

A Group 3 compound with an N-(1-benzylpiperidin-4-yl) sidechain demonstrated outstanding in vitro antiprion activity (EC50 <1 µM). Homologs with extended benzyl chains (n=1–3) or substituted phenyl groups (varying σ/π values) showed reduced potency, highlighting the critical role of the benzylpiperidine core .

S-Substituted L-Cysteine Derivatives
  • S-(4-Methylbenzyl)-L-cysteine (MbzlC) and S-(4-Methoxybenzyl)-L-cysteine (MeObzlC): These non-canonical amino acids lack the piperidine ring but share the benzyl-cysteine linkage.

Functional Comparison: Pharmacological Profiles

Sigma Receptor Ligands vs. Target Compound
  • N-(1-Benzylpiperidin-4-yl)arylacetamides: High sigma1 affinity (Ki = 0.8–5 nM) and selectivity (sigma1/sigma2 ratio >70). No binding to dopamine D2/D3 receptors .
  • N-(1-Benzylpiperidin-4-yl)-L-cysteine : The cysteine moiety may disrupt sigma receptor binding due to steric hindrance or altered electronic properties. However, the benzylpiperidine group could retain moderate affinity for CNS targets.
Antiprion Activity
  • Compound 32 : EC50 <1 µM in prion-infected cells .
  • The cysteine group might enhance solubility or reduce toxicity compared to homologs with alkyl chains.
Opioid Receptor Ligands
  • Benzylfentanyl (N-(1-Benzylpiperidin-4-yl)-N-phenylpropanamide) : A fentanyl analog with µ-opioid receptor affinity. Replacing the propanamide group with L-cysteine likely abolishes opioid activity, redirecting the pharmacological profile .

Pharmacokinetic and Physicochemical Properties

Property This compound N-(1-Benzylpiperidin-4-yl)phenylacetamide S-(4-Methylbenzyl)-L-cysteine
LogP (Predicted) ~2.1 (moderate lipophilicity) ~3.5 (high lipophilicity) ~1.8
Solubility Improved (due to -SH and -COOH) Low (arylacetamide) Moderate
Metabolic Stability Susceptible to oxidation (-SH) Stable (amide bond) Low (sulfide oxidation)
  • The cysteine moiety enhances water solubility but introduces metabolic vulnerabilities, such as glutathione conjugation or oxidation .

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for preparing N-(1-Benzylpiperidin-4-yl)-L-cysteine, and what purification strategies are critical for isolating the target compound?

  • Methodology : Use coupling reactions between the benzylpiperidine amine and L-cysteine derivatives. For example, employ carbodiimide-based reagents (e.g., EDC/HOBt) to form amide bonds, as demonstrated in similar piperidine-cysteine hybrids .
  • Purification : Due to potential byproducts from mixtures (e.g., ), use reverse-phase HPLC or column chromatography with gradients optimized for polar intermediates. Monitor purity via TLC or LC-MS .

Q. How can structural characterization of this compound be performed when sample quantities are limited?

  • Approach : Prioritize high-resolution mass spectrometry (HRMS) for molecular weight confirmation. If NMR is feasible, use ¹H/¹³C NMR with cryoprobes to enhance sensitivity. For low-concentration samples, consider 2D NMR (e.g., COSY, HSQC) to resolve overlapping signals .

Q. What safety protocols should be followed when handling this compound, given uncertainties in its toxicological profile?

  • Guidelines : Adopt OSHA/ACGIH standards for piperidine derivatives: wear nitrile gloves, lab coats, and P95 respirators to avoid inhalation of aerosols. Use fume hoods for synthesis steps and ensure waste is disposed via authorized contractors .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to optimize the biological activity of this compound derivatives?

  • Strategy : Modify the cysteine moiety (e.g., introduce thiol-protecting groups like acetyl or benzyl) or vary the benzylpiperidine substituents. Test analogs in receptor-binding assays (e.g., sigma1 receptors, as in ) or redox activity assays (exploiting cysteine’s thiol group) .
  • Analysis : Use computational tools (docking studies) to predict binding affinities, followed by in vitro validation via SPR or fluorescence polarization .

Q. What analytical techniques are suitable for detecting trace impurities or degradation products in synthesized batches?

  • Methods : Employ LC-MS/MS with electrospray ionization (ESI) for high sensitivity. Compare retention times and fragmentation patterns against reference standards. For stability testing, subject the compound to accelerated degradation (heat, light, pH extremes) and monitor via UPLC-PDA .

Q. How can the compound’s stability under experimental storage conditions be systematically evaluated?

  • Protocol : Conduct kinetic studies by storing aliquots at varying temperatures (-20°C, 4°C, 25°C) and humidity levels. Assess chemical integrity at intervals (e.g., 1, 3, 6 months) using quantitative NMR or LC-MS. Include antioxidants (e.g., ascorbic acid) if thiol oxidation is observed .

Q. What in vitro models are appropriate for studying the compound’s potential neuropharmacological effects?

  • Models : Use neuronal cell lines (e.g., SH-SY5Y) or primary cultures to assess cytotoxicity, mitochondrial function, and modulation of neurotransmitter receptors (e.g., acetylcholine esterase inhibition assays). Pair with calcium imaging to evaluate real-time signaling changes .

Key Data Gaps and Recommendations

  • Toxicological Data : Existing SDSs for related compounds (e.g., ) lack consensus on carcinogenicity. Perform Ames tests and in vivo acute toxicity studies to establish safety thresholds.
  • Physicochemical Properties : No data on solubility, logP, or pKa are available. Characterize these via shake-flask methods and potentiometric titration to guide formulation .

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